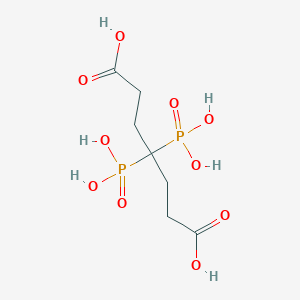
4,4-Diphosphonoheptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphosphonoheptanedioic acid is an organic compound with the molecular formula C7H14O10P2 It is characterized by the presence of two phosphonic acid groups and a heptanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphosphonoheptanedioic acid typically involves the reaction of heptanedioic acid with phosphorous acid under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as the presence of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diphosphonoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptanedioic acid compounds. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
4,4-Diphosphonoheptanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ion coordination.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Diphosphonoheptanedioic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong coordination bonds with metal ions, affecting their activity and stability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4-Diphosphonoheptanedioic acid include other phosphonic acid derivatives such as:
- Phosphoric acid
- Phosphinic acid
- Phosphonates
Uniqueness
This compound is unique due to its dual phosphonic acid groups and heptanedioic acid backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phosphonic acid derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
64488-78-4 |
|---|---|
Molekularformel |
C7H14O10P2 |
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
4,4-diphosphonoheptanedioic acid |
InChI |
InChI=1S/C7H14O10P2/c8-5(9)1-3-7(18(12,13)14,19(15,16)17)4-2-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChI-Schlüssel |
NURSPHYHSJOIJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCC(=O)O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















